

Synthesis of N-(Benzyloxy)-2-nitrobenzenesulfonamide: An Application Note and Detailed Protocol

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Compound of Interest

Compound Name: *N*-(Benzyloxy)-2-nitrobenzenesulfonamide

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Abstract

This document provides a comprehensive protocol for the synthesis of **N-(Benzyloxy)-2-nitrobenzenesulfonamide**, a valuable building block in organic synthesis. The methodology is based on the reaction of 2-nitrobenzenesulfonyl chloride with O-benzylhydroxylamine in the presence of a base. This application note includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the synthesis workflow to ensure reproducibility and ease of use for researchers in academic and industrial settings.

Introduction

N-(Benzyloxy)-2-nitrobenzenesulfonamide serves as a key intermediate in the synthesis of various biologically active molecules. The 2-nitrobenzenesulfonamide group is a well-established protecting group for amines, and its cleavage can be achieved under mild conditions, making it a versatile tool in multi-step organic synthesis. This protocol details a reliable method for the preparation of this compound, adapted from established procedures for the synthesis of analogous N-substituted 2-nitrobenzenesulfonamides.

Chemical Reaction

The synthesis proceeds via the nucleophilic substitution of the chloride on 2-nitrobenzenesulfonyl chloride by the nitrogen atom of O-benzylhydroxylamine. A base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct generated during the reaction.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of **N-(Benzyloxy)-2-nitrobenzenesulfonamide**, based on analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.

Parameter	Value	Reference
Reactants		
2-Nitrobenzenesulfonyl Chloride	1.0 equivalent	[1]
O-Benzylhydroxylamine Hydrochloride	1.1 equivalents	[2]
Triethylamine	2.2 equivalents	Adapted from[3][4]
Solvent		
Dichloromethane (DCM)	Anhydrous	[3][4]
Reaction Conditions		
Temperature	0 °C to Room Temperature	[4]
Reaction Time	2-4 hours	Adapted from[3]
Product Information		
Product Name	N-(Benzyloxy)-2-nitrobenzenesulfonamide	[5]
Molecular Formula	C ₁₃ H ₁₂ N ₂ O ₅ S	[5]
Molecular Weight	308.31 g/mol	[5]
Typical Yield	85-95%	Adapted from[4][6]
Purity	>95% (after purification)	[5]
Appearance	White to off-white solid	

Experimental Protocol

This protocol is for the synthesis of **N-(Benzyloxy)-2-nitrobenzenesulfonamide** on a laboratory scale.

Materials and Equipment:

- 2-Nitrobenzenesulfonyl chloride
- O-Benzylhydroxylamine hydrochloride[2]
- Triethylamine (Et₃N)
- Anhydrous Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice-water bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Thin-layer chromatography (TLC) plates and chamber

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve O-benzylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM).
- **Base Addition:** Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add triethylamine (2.2 equivalents) dropwise. Stir the mixture for 10-15 minutes at 0 °C.

- Addition of Sulfonyl Chloride: To the reaction mixture, add 2-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise over 10-15 minutes, ensuring the temperature remains at 0 °C.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup:
 - Once the reaction is complete, dilute the mixture with DCM.
 - Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
 - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure **N-(Benzyloxy)-2-nitrobenzenesulfonamide** as a solid.[6]

Synthesis Workflow Diagram

Synthesis of N-(Benzyloxy)-2-nitrobenzenesulfonamide Workflow



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Caption: Experimental workflow for the synthesis of **N-(Benzyloxy)-2-nitrobenzenesulfonamide**.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- 2-Nitrobenzenesulfonyl chloride is corrosive and a lachrymator; handle with care.
- Dichloromethane is a volatile and potentially carcinogenic solvent.
- Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

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